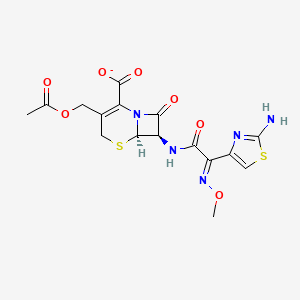

Cefotaxime(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Semisynthetic broad-spectrum cephalosporin.

Aplicaciones Científicas De Investigación

Treatment of Infections

Cefotaxime has been shown to be effective against a range of pathogens, including Escherichia coli and Klebsiella pneumoniae. A study demonstrated that a single dose of cefotaxime led to sterile urine in 18 out of 19 patients with urinary tract infections within 48 hours .

In a comparative study involving extended-spectrum beta-lactamase (ESBL)-producing strains, cefotaxime was combined with amoxicillin-clavulanate, showing significant in vitro synergy and effective treatment outcomes in murine models .

Innovative Formulations

Recent research has explored the conjugation of cefotaxime with gold nanoparticles to enhance its efficacy against drug-resistant bacterial strains. This approach demonstrated that cefotaxime-loaded gold nanoparticles had minimum inhibitory concentrations significantly lower than those of cefotaxime alone, thereby restoring its effectiveness against resistant strains .

Case Study 1: Cefotaxime-Sulbactam Induced Hemolysis

A notable case reported acute intravascular hemolysis in a newborn treated with cefotaxime-sulbactam due to ABO blood type incompatibility. This case highlights the importance of monitoring adverse reactions in vulnerable populations, emphasizing the need for careful patient assessment when administering cefotaxime .

Case Study 2: Efficacy Against ESBL-Producing Strains

In another study, cefotaxime's effectiveness was evaluated against ESBL-producing E. coli in a murine model. The combination therapy with amoxicillin-clavulanate not only restored susceptibility but also proved as effective as carbapenems for treating urinary tract infections caused by resistant strains .

Antibacterial Mechanism and Resistance Management

Cefotaxime acts by inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival. However, the emergence of resistance mechanisms such as the production of beta-lactamases poses a significant challenge. Innovative strategies like metal complexation have been explored; for instance, cefotaxime metal complexes showed enhanced antibacterial activities and antioxidant properties, providing potential avenues for overcoming resistance .

Comparative Efficacy Table

Análisis De Reacciones Químicas

Schiff Base Formation

Cefotaxime(1-) undergoes condensation with aromatic aldehydes to form Schiff base ligands, leveraging its primary amine group:

Example Reactions

-

With isatin :

Cefotaxime + 1H-Indole-2,3-dione → Schiff base ligand (LI)

Conditions : Reflux in methanol with acetic acid (6 hours), brown precipitate . -

With p-dimethylaminobenzaldehyde (DMAB) :

Cefotaxime + DMAB → Schiff base ligand (LII)

Conditions : Reflux in methanol (3 hours), olive-green precipitate .

Key Observations

-

FTIR confirmed imine (C=N) stretch at ~1600–1650 cm⁻¹.

-

1H NMR showed loss of NH2 signals and new azomethine proton peaks .

Metal Complexation

Schiff base derivatives of cefotaxime(1-) form stable complexes with transition metals, altering physicochemical properties:

| Metal Ion | Ligand | Coordination Sites | Observed Effects |

|---|---|---|---|

| Co(II) | LI, LII | N (azomethine), O (carboxylate) | Octahedral geometry; enhanced thermal stability |

| Ni(II) | LI | N, O, S (thiazole) | Paramagnetic; antibacterial activity retained |

| Cu(II) | LII | N, O | Square-planar geometry; redox-active |

Synthetic Protocol

-

Step 1 : Ligand (LI/LII) + metal chloride in methanol (reflux, 4–6 hours).

-

Step 2 : pH adjusted to 6–7 with NaOH; complexes precipitated and washed .

Applications : These complexes exhibit modified antibacterial profiles and potential as catalysts .

Degradation Pathways

Cefotaxime(1-) is susceptible to β-lactamase-mediated hydrolysis, particularly by extended-spectrum β-lactamases (ESBLs):

Mechanism

-

Enzymatic cleavage : Hydrolysis of the β-lactam ring, abolishing bactericidal activity.

-

Structural vulnerability : The syn-methoxyimino group resists common β-lactamases but is cleaved by specific ESBLs (e.g., CTX-M enzymes) .

Stability Studies

| Condition | Degradation Rate | Major Products |

|---|---|---|

| pH 7.4 (37°C) | Slow | Desacetylcefotaxime |

| ESBL Exposure | Rapid | Inactive hydrolyzed β-lactam |

Desacetylcefotaxime retains partial activity but is less potent than the parent compound .

Reactivity with Nucleophiles

The β-lactam ring undergoes nucleophilic attack, particularly under alkaline conditions:

Observed Reactions

Propiedades

Fórmula molecular |

C16H16N5O7S2- |

|---|---|

Peso molecular |

454.5 g/mol |

Nombre IUPAC |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/p-1/b20-9+/t10-,14-/m1/s1 |

Clave InChI |

GPRBEKHLDVQUJE-VINNURBNSA-M |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-] |

SMILES isomérico |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)[O-] |

SMILES canónico |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-] |

Sinónimos |

Benaxima Biosint Cefotaxim Cefotaxime Cefotaxime Sodium Cefradil Cephotaxim Claforan Fotexina HR 756 HR-756 HR756 Kendrick Klaforan Primafen Ru 24756 Ru-24756 Ru24756 Sodium, Cefotaxime Taporin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.